3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2h-chromen-4-ol
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Overview
Description
3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2H-chromen-4-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the morpholine ring in this compound adds to its versatility, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2H-chromen-4-ol typically involves the reaction of chromene derivatives with morpholine under controlled conditions. One common method involves the use of ethanol and dimethylformamide (DMF) as solvents. The reaction mixture is heated to around 60°C, and morpholine is added with constant stirring. The mixture is then poured into crushed ice to precipitate the product, which is subsequently filtered and dried .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromene compounds.
Scientific Research Applications
3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2H-chromen-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2H-chromen-4-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
3-Methyl-2-(morpholin-4-yl)-3,4-dihydro-2H-chromen-4-ol is unique due to the combination of the chromene and morpholine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5832-17-7 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-methyl-2-morpholin-4-yl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C14H19NO3/c1-10-13(16)11-4-2-3-5-12(11)18-14(10)15-6-8-17-9-7-15/h2-5,10,13-14,16H,6-9H2,1H3 |
InChI Key |
OKPDUQLXEMGSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2OC1N3CCOCC3)O |
Origin of Product |
United States |
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